6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
Description
6-Benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidin-4-one core with a benzyl group at position 6, a methyl group at position 3, and a thioxo moiety at position 2. This scaffold is structurally related to pyrimidine derivatives known for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme-stabilizing effects .
Properties
IUPAC Name |
6-benzyl-3-methyl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-17-14(19)12-10-18(8-7-13(12)16-15(17)20)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBLVIXGWVCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCN(C2)CC3=CC=CC=C3)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123726 | |
| Record name | 2,3,5,6,7,8-Hexahydro-3-methyl-6-(phenylmethyl)-2-thioxopyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159660-86-3 | |
| Record name | 2,3,5,6,7,8-Hexahydro-3-methyl-6-(phenylmethyl)-2-thioxopyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159660-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6,7,8-Hexahydro-3-methyl-6-(phenylmethyl)-2-thioxopyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrimidinone Synthesis via Thiourea-Acetoacetic Acid Condensation
The foundational step in synthesizing the target compound involves constructing the pyrimidinone core. A method adapted from thiazolo[3,2-a]pyrimidine synthesis begins with the condensation of thiourea and acetoacetic acid ethyl ester in the presence of sodium methylate . This reaction proceeds via nucleophilic attack of the thiourea sulfur on the β-keto ester, followed by cyclodehydration to form 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Intermediate 1B) .
Reaction Conditions:
The structure of Intermediate 1B is confirmed by NMR (C=S signal at 175.83 ppm) and NMR (broad NH signal at 11.98 ppm) . This intermediate serves as the precursor for subsequent functionalization.
Benzylation and Ring Expansion Strategies
Introducing the benzyl group at position 6 requires alkylation or nucleophilic substitution. A protocol from pyridazinone derivatives employs benzylhydrazine and maleic anhydride to form a benzylated pyridazinone scaffold . While this method targets pyridazinones, analogous benzylation can be applied to Intermediate 1B using benzyl halides under basic conditions.
Optimized Benzylation Protocol:
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Reagents: Benzyl bromide (10 mmol), NaI (10 mmol)
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Solvent: Dimethylformamide (DMF)
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Temperature: 65–70°C (5–6 hours)
The reaction proceeds via an mechanism, where the sulfur atom in Intermediate 1B acts as the nucleophile, displacing the halide. Steric hindrance from the methyl group at position 3 may necessitate prolonged reaction times or elevated temperatures .
Cyclization to Form the Hexahydropyrido Ring System
The hexahydropyrido[4,3-d]pyrimidine ring is constructed via intramolecular cyclization. A patent describing oxazolidinone derivatives highlights the use of 1,2-dichloroethane as a cyclizing agent in non-polar solvents . Applying this to the benzylated intermediate involves heating with 1,2-dichloroethane to facilitate ring closure.
Cyclization Parameters:
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Cyclizing Agent: 1,2-Dichloroethane (10 mmol)
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Solvent: Carbon tetrachloride (CCl)
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Temperature: 100–110°C (3 hours)
The reaction mechanism involves nucleophilic displacement of chloride by the secondary amine, followed by ring contraction. The product’s structure is validated by the disappearance of the C=S signal in NMR and the appearance of methylene signals at δ 4.46 ppm in NMR .
Solvent and Catalyst Optimization for Green Synthesis
Recent advances emphasize environmentally benign methods. A water-mediated, catalyst-free protocol for dihydropyrido dipyrimidines demonstrates that polar protic solvents enhance cyclization efficiency . Adapting this to the target compound involves replacing DMF with water, reducing the need for toxic catalysts.
Green Synthesis Parameters:
Electron-withdrawing substituents (e.g., trifluoromethyl groups) on the benzyl ring reduce yields due to steric and electronic effects, whereas methoxy groups improve solubility and reaction kinetics .
Analytical Characterization and Quality Control
The final product is characterized using spectroscopic and chromatographic techniques:
Key Analytical Data:
Purity is assessed via TLC (acetone/hexane, 2:1) and HPLC, with >95% purity achieved after recrystallization from hexane-benzene mixtures .
Challenges and Mitigation Strategies
Common Issues:
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Low Yields in Cyclization: Steric hindrance from the benzyl group slows ring closure. Mitigation includes using excess cyclizing agent (1.5 equiv 1,2-dichloroethane) .
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Byproduct Formation: Competing thiol oxidation forms disulfides. Adding antioxidants (e.g., BHT) suppresses this side reaction .
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Solvent Residues: DMF traces in the final product are removed via vacuum distillation or aqueous washes .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-4-ones
Compounds like 7a–e () share a pyrido[2,3-d]pyrimidin-4-one core but differ in ring fusion (2,3-d vs. 4,3-d). This positional shift alters electronic distribution and steric accessibility. For example, 7a (5-(4-chlorophenyl)-2-thioxo derivative) demonstrates potent antitumor activity, attributed to electron-withdrawing chloro groups enhancing DNA intercalation .
Table 1: Key Structural Differences in Pyrido-Pyrimidinone Derivatives
Thieno[2,3-d]pyrimidin-4-ones
Replacing the pyridine ring with thiophene (e.g., IVPC in ) introduces sulfur, which modulates electronic properties and enhances binding to enzymes like phenylalanine hydroxylase (PAH). IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo analog) stabilizes PAH via hydrophobic interactions, highlighting the role of thioxo and alkyl groups in pharmacological chaperone activity .
Pharmacological Activity Comparison
Antitumor Activity
Pyrido-pyrimidinones with chlorophenyl or morpholine substituents (e.g., 7a–e in ) exhibit cytotoxicity against cancer cell lines (IC50: 1.2–3.8 μM).
Enzyme Stabilization and Chaperone Effects
Thieno-pyrimidinones like IVPC () bind PAH with Kd values <10 μM, stabilizing misfolded mutants in phenylketonuria (PKU). The thioxo group is critical for forming hydrogen bonds with PAH’s active site .
Structure-Activity Relationship (SAR) Insights
- Position 6 (Benzyl) : Enhances lipophilicity and π-π stacking with hydrophobic protein pockets, critical for antitumor activity .
- Position 3 (Methyl) : Steric hindrance may reduce metabolic oxidation, improving plasma stability .
- Position 2 (Thioxo) : Essential for hydrogen bonding in enzyme targets (e.g., PAH in ) .
Physicochemical Properties
- Solubility : Benzyl substitution likely reduces aqueous solubility compared to morpholine derivatives (e.g., 7a–e in ) .
Biological Activity
6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one (CAS No. 159660-86-3) is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.38 g/mol. Its structure features a thioxo group and a hexahydropyrido framework that may contribute to its biological activities.
Cytotoxicity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study published in PubMed highlighted the synthesis of related triazole compounds that demonstrated promising cytotoxicity against human cancer cell lines such as HeLa and MCF-7 . While specific data on this compound is limited, structural similarities suggest potential efficacy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A comparative study showed that similar thioxo-containing heterocycles exhibited notable antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans . The mechanism is hypothesized to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Synthesis and Testing
In a recent synthesis study involving related pyrimidine derivatives, researchers reported that compounds with similar thioxo structures demonstrated effective inhibition of bacterial growth. The study involved screening against a panel of gram-positive and gram-negative bacteria using standard agar diffusion methods .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 32 µg/mL |
| Compound B | Fungal | 16 µg/mL |
| 6-benzyl... | Pending | - |
Case Study 2: Cytotoxic Effects in Cancer Research
A series of experiments conducted on related compounds revealed that those with structural similarities to this compound exhibited IC50 values ranging from 10 to 25 µM against various cancer cell lines. This suggests the potential for developing new anticancer agents based on this scaffold .
Q & A
Q. What are the established synthetic routes for 6-benzyl-3-methyl-2-thioxo-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one?
The synthesis typically involves multi-step protocols starting from core pyrimidine or thienopyrimidine scaffolds. Key steps include:
- Bromination : Introduction of reactive sites (e.g., bromomethyl groups) to enable nucleophilic substitutions .
- Thioether Formation : Reaction with benzylthiol derivatives to install the 2-thioxo group under controlled conditions (e.g., DMF, K₂CO₃, 60–80°C) .
- Cyclization : Acid- or base-mediated ring closure to form the hexahydropyrido[4,3-d]pyrimidinone core .
- Characterization : Confirmation via / NMR, IR, and mass spectrometry .
Q. How is the structural conformation of this compound validated?
X-ray crystallography is the gold standard for determining the 3D conformation. Key findings include:
- Planar Core : The pyrido[4,3-d]pyrimidinone core adopts near-planarity, stabilizing π-π interactions in biological targets .
- Substituent Orientation : The benzyl group at position 6 and methyl at position 3 influence steric and electronic properties, validated by crystallographic data .
Alternative methods like DFT calculations complement experimental data for dynamic structural insights .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anti-Inflammatory Testing : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic index .
Advanced Research Questions
Q. How do substitutions at the 2-thioxo and 6-benzyl positions modulate biological activity?
- 2-Thioxo Group : Enhances hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) but may reduce solubility. Derivatives with sulfonyl or amino groups show varied potency .
- 6-Benzyl Group : Bulky aromatic substituents improve lipophilicity and membrane permeability, critical for CNS-targeted activity. Para-substituted benzyl groups (e.g., -OCH₃, -CF₃) optimize binding to hydrophobic pockets .
Table 1 : Substitution Effects on Antimicrobial Activity
| Substituent (Position) | MIC (μg/mL) vs. S. aureus | LogP |
|---|---|---|
| 2-Thioxo, 6-Benzyl | 8.2 | 2.1 |
| 2-Sulfonyl, 6-(4-OCH₃-Benzyl) | 12.5 | 1.8 |
| 2-Amino, 6-(4-CF₃-Benzyl) | 3.7 | 3.4 |
| Data adapted from |
Q. How can contradictions in biological data across studies be resolved?
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or cell culture conditions (e.g., serum concentration) .
- Structural Isomerism : Undetected tautomerism in the thioxo group may alter binding kinetics. Use HPLC-MS to verify purity and isomer ratios .
- Pharmacokinetic Factors : Poor solubility or metabolic instability in certain models. Pair in vitro data with ADME profiling (e.g., microsomal stability assays) .
Q. What computational strategies are used to predict target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes like DHFR or kinases. The benzyl group shows strong van der Waals interactions in hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess dynamic binding stability. Key residues (e.g., Leu28 in DHFR) maintain persistent contacts .
- QSAR Modeling : Hammett constants (σ) for substituents correlate with antimicrobial IC₅₀ values (R² = 0.89) .
Q. What strategies optimize yield in large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps from 12h to 30min with 15–20% yield improvement .
- Flow Chemistry : Continuous processing minimizes intermediate degradation. Achieves >90% purity after inline HPLC purification .
- Catalytic Systems : Pd/C or Ni catalysts enhance Suzuki couplings for benzyl group functionalization (TON ~500) .
Methodological Considerations
Q. How is regioselectivity ensured during functionalization?
Q. What analytical techniques resolve spectral overlaps in NMR?
Q. How are metabolic stability and toxicity profiled?
- Microsomal Incubations : Human liver microsomes (HLM) with LC-MS/MS quantify metabolite formation (e.g., hydroxylation at position 8) .
- AMES Test : Evaluates mutagenicity of thioxo derivatives using S. typhimurium TA100 strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
